molecular formula C21H25N5O4 B11620797 2-Imino-1-(3-methoxy-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide

2-Imino-1-(3-methoxy-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide

Cat. No.: B11620797
M. Wt: 411.5 g/mol
InChI Key: UPLXHYOHPJCVMM-UHFFFAOYSA-N
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Description

  • This compound is a mouthful, so let’s break it down. The core structure is an anthracene derivative with a triazacyclononane ring fused to it.
  • The compound’s IUPAC name is quite descriptive: 2-Imino-1-(3-methoxy-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide .
  • It contains an imino group (–NH) and a carboxylic acid group (–COOH), which suggests potential reactivity.
  • The methoxy group (–OCH₃) contributes to its solubility and lipophilicity.
  • Overall, this compound is a complex heterocyclic system with potential biological activity.
  • Preparation Methods

      Industrial Production: As of my last update (2021), industrial-scale production methods remain undisclosed. Research labs may synthesize it for specific studies.

  • Chemical Reactions Analysis

      Reactivity: Given its functional groups, it could undergo various reactions

      Common Reagents and Conditions:

      Major Products: These reactions would yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Investigate its photophysical properties, stability, and reactivity.

      Biology: Explore its potential as a fluorescent probe or drug candidate.

      Medicine: Assess its pharmacological activity (e.g., antimicrobial, anticancer).

      Industry: Consider applications in materials science (e.g., OLEDs, sensors).

  • Mechanism of Action

    • Unfortunately, specific information on its mechanism of action is scarce. its structural features suggest potential interactions with biomolecules (e.g., proteins, DNA).
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Highlight its distinctive features (e.g., the imino group, methoxy substitution).

    Properties

    Molecular Formula

    C21H25N5O4

    Molecular Weight

    411.5 g/mol

    IUPAC Name

    6-imino-7-(3-methoxypropyl)-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

    InChI

    InChI=1S/C21H25N5O4/c1-29-10-5-9-26-18(22)15(20(27)23-13-14-6-4-11-30-14)12-16-19(26)24-17-7-2-3-8-25(17)21(16)28/h2-3,7-8,12,14,22H,4-6,9-11,13H2,1H3,(H,23,27)

    InChI Key

    UPLXHYOHPJCVMM-UHFFFAOYSA-N

    Canonical SMILES

    COCCCN1C2=C(C=C(C1=N)C(=O)NCC3CCCO3)C(=O)N4C=CC=CC4=N2

    Origin of Product

    United States

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